5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid
Description
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of a dimethylphenyl group attached to a valeric acid backbone
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSARUVAIABOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in these reactions include organometallic compounds and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the observed effects of the compound
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-phenylvaleric acid
- 2,3-Dimethylphenylacetic acid
- 5-Phenyl-3-methylvaleric acid
Uniqueness
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is unique due to the presence of both dimethylphenyl and valeric acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound that has garnered attention for its potential biological activities. It belongs to the class of ketones and carboxylic acids, characterized by its complex structure featuring a dimethylphenyl group and a valeric acid moiety. This compound is primarily studied for its interactions with biological systems, particularly in medicinal chemistry and organic synthesis.
The molecular formula of this compound is , with a molecular weight of approximately 250.29 g/mol. The presence of both ketone and carboxylic acid functional groups contributes to its reactivity and potential applications in various chemical reactions.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects. The compound may act as a thrombopoietin (TPO) mimetic , which suggests a role in regulating platelet production.
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities, which could be attributed to the presence of the phenolic group in the structure. Antioxidants play a crucial role in mitigating oxidative stress within biological systems.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may interact with inflammatory pathways. Its structural analogs have shown binding affinities to receptors involved in inflammation, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Thrombopoietin Mimetic Activity
A study demonstrated that compounds structurally related to this compound exhibited significant activity as TPO mimetics, enhancing platelet production in vitro. This finding suggests potential applications in treating thrombocytopenia.
Case Study 2: Inflammatory Response Modulation
In an experimental model of inflammation, a structural analog was shown to reduce markers of inflammation significantly. This study highlights the potential for developing anti-inflammatory therapies based on this compound's structure.
Comparative Analysis
The following table summarizes the biological activities and properties of several related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | TPO mimetic, potential anti-inflammatory | Contains dimethyl substitution on phenyl ring |
| 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid | Antioxidant properties | Methoxy group alters electronic properties |
| 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid | Neurotoxic effects | Different methyl substitution pattern |
Q & A
Q. What are the primary synthetic routes for 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation of 2,3-dimethylbenzene with an acyl chloride, followed by functional group modifications to introduce the valeric acid moiety. Key reaction conditions include using aluminum chloride (AlCl₃) as a catalyst and dichloromethane (DCM) as a solvent. Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C for acylation), and purification methods (e.g., column chromatography) to improve yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and aliphatic proton environments. Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like ketones (-C=O) and carboxylic acids (-COOH). High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. What common chemical transformations can this compound undergo, and what are the typical products?
- Oxidation : Converts the ketone group to a carboxylic acid using KMnO₄ in acidic conditions.
- Reduction : Reduces the ketone to an alcohol with NaBH₄ or LiAlH₄.
- Substitution : Electrophilic substitution on the aromatic ring (e.g., bromination with Br₂/FeBr₃) yields halogenated derivatives .
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined?
Solubility is assessed in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via shake-flask methods. Stability studies under varying pH (2–12) and temperatures (25–60°C) use HPLC to monitor degradation. LogP values are calculated using reverse-phase chromatography or computational tools .
Q. What role does this compound play as an intermediate in drug development?
Its hybrid aromatic-aliphatic structure makes it a versatile building block for anticancer agents, particularly in modifying pharmacokinetic properties (e.g., bioavailability). Case studies highlight its use in synthesizing analogs with enhanced target binding .
Advanced Research Questions
Q. How can reaction mechanisms for Friedel-Crafts acylation in this compound’s synthesis be validated?
Isotopic labeling (e.g., deuterated solvents) and kinetic studies track acyl group transfer. Computational modeling (DFT calculations) identifies transition states, while in-situ IR monitors intermediate formation .
Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals)?
Advanced 2D NMR techniques (COSY, HSQC) differentiate overlapping signals. X-ray crystallography provides definitive structural confirmation. Discrepancies due to tautomerism are addressed by analyzing spectra under varied temperatures .
Q. How does the substitution pattern on the phenyl ring influence biological activity?
Comparative studies with analogs (e.g., 5-(3,4-dimethylphenyl) or 5-(4-methoxyphenyl) derivatives) reveal that electron-donating groups (e.g., -CH₃) enhance enzyme inhibition by stabilizing π-π interactions. Bioassays (e.g., kinase inhibition) quantify structure-activity relationships (SAR) .
Q. What methods are used to study its interaction with enzymes or receptors?
Surface plasmon resonance (SPR) measures binding affinity (KD). Molecular docking simulations predict binding modes, validated by mutagenesis studies (e.g., alanine scanning). Fluorescence quenching assays monitor conformational changes in target proteins .
Q. How can computational modeling optimize its derivatives for metabolic stability?
ADMET predictions (e.g., CYP450 metabolism) guide structural modifications. QSAR models prioritize derivatives with low hepatic extraction ratios. In vitro microsomal assays (human liver microsomes) validate predictions .
Tables of Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₃ | |
| IUPAC Name | 5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Common Synthetic Route | Friedel-Crafts acylation + functionalization | |
| Key Biological Application | Intermediate in anticancer drug synthesis | |
| LogP (Predicted) | 3.2 (±0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
